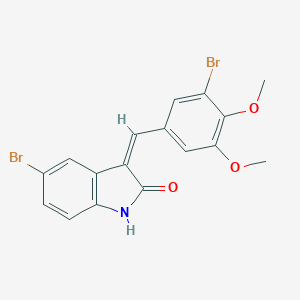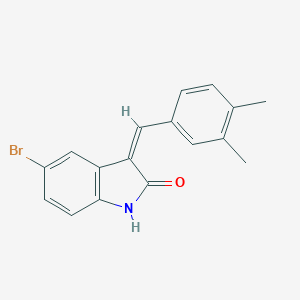
(3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one, also known as BR-DIMBOA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. In cancer cells, (3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In neuronal cells, (3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been found to enhance the activity of GABA receptors, leading to the inhibition of neuronal excitability.
Biochemical and Physiological Effects:
(3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects, depending on the cell type and the experimental conditions. In cancer cells, (3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been found to induce apoptosis, inhibit cell proliferation, and reduce the expression of various oncogenes. In neuronal cells, (3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been shown to enhance the activity of GABA receptors, leading to the inhibition of neuronal excitability. In animal models, (3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been found to reduce tumor growth and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
(3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments, including its synthetic accessibility, high purity, and relative stability. However, there are also some limitations to its use, such as its low solubility in aqueous solutions, which can make it difficult to administer to cells or animals. In addition, the mechanism of action of (3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on (3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its mechanism of action, particularly in cancer cells and neuronal cells. Another direction is to explore its potential applications in other fields, such as immunology and infectious diseases. Additionally, there is a need to develop new synthetic methods for (3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one and its derivatives, which could improve its pharmacological properties and increase its potential for drug discovery.
Synthesemethoden
(3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one is synthesized by the reaction of 5-bromoindole-2,3-dione and 3-bromo-4,5-dimethoxybenzaldehyde in the presence of a base catalyst. The resulting compound is then purified through a series of chromatographic techniques. The purity and yield of the final product depend on the reaction conditions and the quality of the starting materials.
Wissenschaftliche Forschungsanwendungen
(3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, (3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly through the induction of apoptosis. In neuroscience, (3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. In drug discovery, (3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been used as a scaffold for the design of new compounds with improved pharmacological properties.
Eigenschaften
Produktname |
(3Z)-5-bromo-3-(3-bromo-4,5-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one |
|---|---|
Molekularformel |
C17H13Br2NO3 |
Molekulargewicht |
439.1 g/mol |
IUPAC-Name |
(3Z)-5-bromo-3-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C17H13Br2NO3/c1-22-15-7-9(6-13(19)16(15)23-2)5-12-11-8-10(18)3-4-14(11)20-17(12)21/h3-8H,1-2H3,(H,20,21)/b12-5- |
InChI-Schlüssel |
DMFNFAMMDAVMRL-XGICHPGQSA-N |
Isomerische SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O)Br)OC |
SMILES |
COC1=C(C(=CC(=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O)Br)OC |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B307801.png)
![(3Z)-5-bromo-3-[4-(cyclopentyloxy)benzylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B307802.png)
![6-[4-(Benzyloxy)-3-ethoxy-5-iodophenyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307803.png)
![(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307811.png)
![8-[(2-Chlorobenzyl)oxy]-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinoline](/img/structure/B307812.png)
![(5Z)-2-(4-fluoroanilino)-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B307814.png)
![3-(Heptylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307815.png)

![6-(2-Bromo-5-methoxyphenyl)-3-(methylthio)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307819.png)
![ethyl 4-{5-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2-furyl}benzoate](/img/structure/B307820.png)
![5-bromo-3-{[5-(3-chlorophenyl)-2-furyl]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B307822.png)
![6-Ethyl-3-(methylthio)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307825.png)
![6-(5-Bromo-2-thienyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307827.png)
![5-(2-Fluorophenyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307828.png)